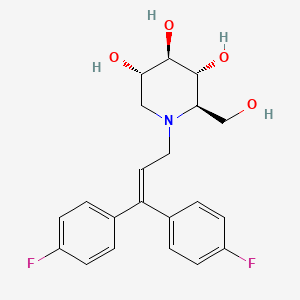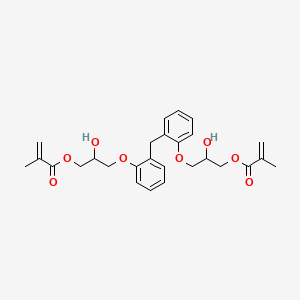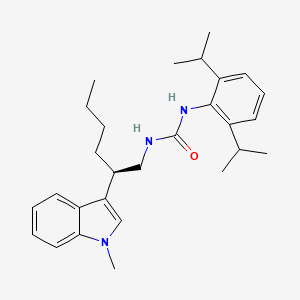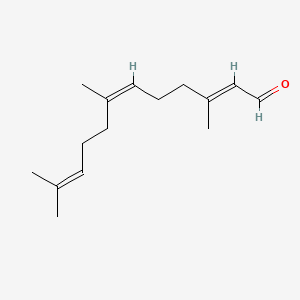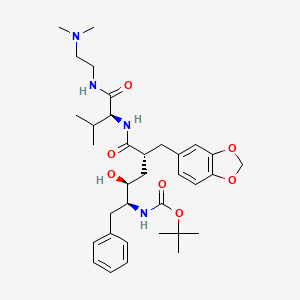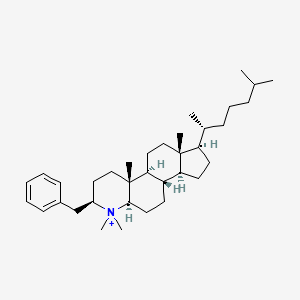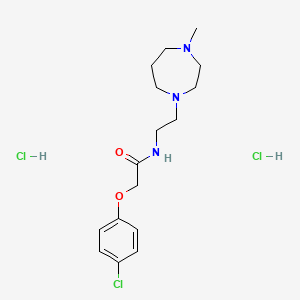
Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)ethyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)ethyl)-, dihydrochloride is a synthetic organic compound It is characterized by the presence of an acetamide group, a chlorophenoxy group, and a diazepine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)ethyl)-, dihydrochloride typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.
Introduction of the Diazepine Ring:
Formation of the Final Compound: The final step involves the reaction of the intermediate with an acetamide derivative under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the diazepine ring or the chlorophenoxy group.
Reduction: Reduction reactions may target the acetamide group or other functional groups within the molecule.
Substitution: The chlorophenoxy group may undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution Reagents: Nucleophiles such as amines or thiols may be used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins or nucleic acids.
Medicine
In medicine, the compound may be investigated for its potential therapeutic effects, such as its ability to interact with specific receptors or enzymes.
Industry
In industry, the compound may be used in the development of new materials or as a precursor for other industrial chemicals.
作用機序
The mechanism of action of Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)ethyl)-, dihydrochloride would depend on its specific interactions with molecular targets. These may include binding to receptors, inhibition of enzymes, or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
- Acetamide, 2-(4-bromophenoxy)-N-(2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)ethyl)-, dihydrochloride
- Acetamide, 2-(4-fluorophenoxy)-N-(2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)ethyl)-, dihydrochloride
Uniqueness
The uniqueness of Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)ethyl)-, dihydrochloride lies in its specific substitution pattern and the presence of the chlorophenoxy group, which may confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
87654-80-6 |
|---|---|
分子式 |
C16H26Cl3N3O2 |
分子量 |
398.8 g/mol |
IUPAC名 |
2-(4-chlorophenoxy)-N-[2-(4-methyl-1,4-diazepan-1-yl)ethyl]acetamide;dihydrochloride |
InChI |
InChI=1S/C16H24ClN3O2.2ClH/c1-19-8-2-9-20(12-11-19)10-7-18-16(21)13-22-15-5-3-14(17)4-6-15;;/h3-6H,2,7-13H2,1H3,(H,18,21);2*1H |
InChIキー |
VOLRMQMSPVOIHQ-UHFFFAOYSA-N |
正規SMILES |
CN1CCCN(CC1)CCNC(=O)COC2=CC=C(C=C2)Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


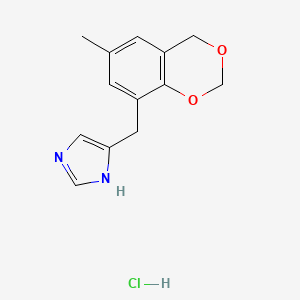



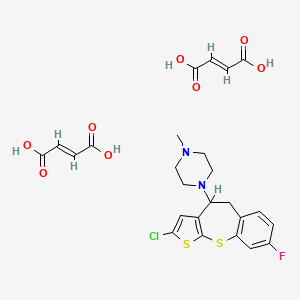
![5-O-[2-[4-(4-benzhydrylpiperazin-1-yl)phenyl]ethyl] 3-O-methyl 2,6-dimethyl-4-[2-(trifluoromethyl)pyridin-3-yl]-1,4-dihydropyridine-3,5-dicarboxylate;(E)-but-2-enedioic acid](/img/structure/B12765454.png)
